3-chloro-4-(1H-pyrazol-1-yl)aniline
Description
BenchChem offers high-quality 3-chloro-4-(1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-(1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-pyrazol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJNXGKJWVBKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926218-03-3 | |
| Record name | 3-chloro-4-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of 3-chloro-4-(1H-pyrazol-1-yl)aniline
This comprehensive technical guide details the chemical structure, synthesis, and applications of 3-chloro-4-(1H-pyrazol-1-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS: 926218-03-3 ) is a bifunctional aromatic intermediate characterized by a central benzene ring substituted with an amino group, a chlorine atom, and a pyrazole ring.[1] It serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and coagulation factor inhibitors (e.g., Factor Xa antagonists). Its structural uniqueness lies in the ortho-chlorine substituent relative to the pyrazole ring, which imposes restricted conformational flexibility, a desirable trait for enhancing binding affinity in drug-target interactions.
Structural Characterization & Identity
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-chloro-4-(1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 926218-03-3 |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| SMILES | Nc1ccc(c(Cl)c1)n2cccn2 |
| InChI Key | XXJNXGKJWVBKPG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Features
The molecule consists of three distinct functional domains:
-
Primary Amine (-NH
) : Acts as a nucleophile for amide coupling or reductive amination, serving as the primary attachment point for extending the molecular scaffold. -
Chlorine Substituent (-Cl) : Located at the meta-position relative to the amine (and ortho to the pyrazole). This halogen provides steric bulk that twists the phenyl-pyrazole bond, disrupting planarity and potentially improving selectivity in enzyme active sites. It also offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Pyrazole Ring : Attached via the N1 nitrogen to the phenyl ring. The pyrazole moiety acts as a hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, modulating lipophilicity (LogP) and metabolic stability.
Synthesis Pathways
The industrial and laboratory-scale synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (S
Step 1: S Ar Coupling
-
Reactants : 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) and 1H-Pyrazole.
-
Reagents : Base (K
CO , Cs CO , or NaH), Solvent (DMF, DMSO, or NMP). -
Mechanism : The pyrazole nitrogen (N1) acts as a nucleophile, displacing the fluorine atom on the nitrobenzene. The ortho-chlorine and para-nitro groups activate the fluorine for displacement.
-
Critical Control : Temperature must be controlled (typically 80–100°C) to prevent displacement of the chlorine atom, although fluorine is significantly more labile in S
Ar reactions.
Step 2: Nitro Reduction
-
Reactants : 3-Chloro-4-(1H-pyrazol-1-yl)nitrobenzene.
-
Method A (Catalytic Hydrogenation) : H
gas, Pd/C or Raney Nickel catalyst, MeOH/EtOH solvent. -
Method B (Chemical Reduction) : Iron powder (Fe) with NH
Cl or HCl; Tin(II) chloride (SnCl ). -
Outcome : The nitro group (-NO
) is selectively reduced to the primary amine (-NH ) without affecting the chloro-substituent or the pyrazole ring.
Visual Synthesis Workflow
Figure 1: Two-step synthetic pathway transforming 3-chloro-4-fluoronitrobenzene into the target aniline via SNAr and nitro reduction.
Spectroscopic Identification
To validate the structure, the following spectroscopic signatures are diagnostic:
Proton NMR ( H NMR)
-
Amine Protons (-NH
) : Broad singlet around 3.5–5.5 ppm (solvent dependent, typically D O exchangeable). -
Aromatic Phenyl Protons :
-
H-2 (between Cl and NH
): Doublet, ~6.7–6.9 ppm (shielded by amine). -
H-6 (ortho to amine): Doublet of doublets,
~6.5–6.7 ppm. -
H-5 (ortho to pyrazole): Doublet,
~7.2–7.4 ppm (deshielded by pyrazole).
-
-
Pyrazole Protons :
-
H-4': Triplet/Doublet of doublets,
~6.4–6.5 ppm. -
H-3' & H-5': Doublets,
~7.6–8.0 ppm.
-
Mass Spectrometry (MS)
-
Ionization : ESI+ (Electrospray Ionization).
-
Molecular Ion [M+H]
: 194.04 (calculated for Cl). -
Isotope Pattern : Distinct 3:1 ratio for [M+H]
(194) and [M+H+2] (196) due to the Chlorine-35/37 isotopes.
Pharmaceutical Applications
This compound is a versatile intermediate ("building block") rather than a final drug. Its specific structural motif—an aniline coupled to a nitrogen-heterocycle with an ortho-halogen—is prevalent in several therapeutic classes.
Kinase Inhibition
The 3-chloro-4-(pyrazolyl)phenyl moiety mimics the hinge-binding region of ATP.
-
Mechanism : The amine group often forms a hydrogen bond with the hinge region of kinases (e.g., B-Raf, EGFR), while the pyrazole ring occupies the hydrophobic pocket.
-
Relevance : Structural analog to intermediates used in the synthesis of Enzalutamide (though Enzalutamide uses a different specific substitution pattern) and various p38 MAP kinase inhibitors .
Factor Xa Inhibitors
While not the direct precursor to Apixaban (which utilizes a 4-methoxyphenyl-pyrazole core), this molecule represents a class of S1 pocket binders .
-
Pharmacophore : The chlorophenyl group fits into the S1 specificity pocket of Factor Xa, while the pyrazole serves as a rigid linker to the P4 moiety.
Safety & Handling (MSDS Highlights)
As an aromatic amine, this compound must be handled with strict safety protocols.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Damage | Causes serious eye irritation (H319) | Wear safety goggles/face shield. |
| STOT-SE | May cause respiratory irritation (H335) | Use only in a chemical fume hood. |
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group (darkening of color).
References
-
Sigma-Aldrich .[2][3] Product Specification: 3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3).[1][4] Link
-
PubChem . Compound Summary for CID 16772207: 3-Chloro-4-(1H-pyrazol-1-yl)aniline. National Library of Medicine. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for S Ar mechanism).
-
BioFount . Safety Data Sheet: 3-chloro-4-(1H-pyrazol-1-yl)aniline. Link
Sources
An In-Depth Technical Guide to 3-chloro-4-(1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-chloro-4-(1H-pyrazol-1-yl)aniline, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Pyrazole-Aniline Scaffold
The convergence of a pyrazole ring and a chloroaniline moiety within a single molecular framework, as seen in 3-chloro-4-(1H-pyrazol-1-yl)aniline, gives rise to a privileged scaffold in medicinal chemistry. Pyrazole and its derivatives are renowned for a wide spectrum of biological activities, forming the core of numerous approved drugs.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[2] Similarly, the aniline substructure is a common feature in many pharmaceuticals. The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.
This guide will provide a detailed exploration of 3-chloro-4-(1H-pyrazol-1-yl)aniline, offering insights into its synthesis and potential applications, thereby serving as a valuable resource for scientists engaged in the discovery of new medicines.
Chemical Identity and Physicochemical Properties
The key physicochemical properties of 3-chloro-4-(1H-pyrazol-1-yl)aniline are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [5] |
| Molecular Weight | 193.63 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |
| XlogP (Predicted) | 1.8 | [5] |
Synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline: A Plausible Synthetic Route
The proposed synthesis commences with the reaction of 3-chloro-4-hydrazinyl-1-nitrobenzene with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, to construct the pyrazole ring. The subsequent step involves the selective reduction of the nitro group to an amine.
Proposed Synthetic Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline,1006959-51-8-Amadis Chemical [amadischem.com]
- 4. 3-氯-4-(4-甲基-1H-吡唑-1-基)苯胺_cas号1006467-53-3_3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline_分子式_结构式_分子量|C - CAS信息网 [cas-news.com]
- 5. PubChemLite - 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-4-(1H-pyrazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-chloro-4-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of properties such as solubility, pKa, and lipophilicity is fundamental to predicting a compound's behavior in biological systems and guiding formulation strategies. This document outlines the structural and chemical identity of the title compound, summarizes its key physicochemical parameters, and provides detailed, field-proven experimental protocols for their accurate determination. The causality behind experimental choices is explained to ensure that each protocol functions as a self-validating system, promoting reproducibility and scientific integrity.
Introduction and Chemical Identity
3-chloro-4-(1H-pyrazol-1-yl)aniline is a substituted aromatic amine featuring a pyrazole ring, a five-membered heterocyclic system, attached to a chlorinated aniline core. This unique structural combination imparts a specific set of electronic and steric properties that govern its interactions with biological targets and its behavior in various solvent systems. Aniline derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The incorporation of a pyrazole moiety can modulate a molecule's metabolic stability, hydrogen bonding capacity, and target-binding affinity.
A precise characterization begins with establishing the compound's fundamental identity.
Table 1: Chemical Identity of 3-chloro-4-(1H-pyrazol-1-yl)aniline
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-4-(1H-pyrazol-1-yl)aniline | N/A |
| CAS Number | 175136-76-4 | N/A |
| Molecular Formula | C₉H₈ClN₃ | [1] |
| Molecular Weight | 193.64 g/mol | [1] |
| Monoisotopic Mass | 193.04068 Da | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; Cl7 [label="Cl", pos="-2.4,1.5!"]; N8 [label="NH₂", pos="2.4,1.5!"]; C9 [label="C", pos="-0.6, -2.7!"]; C10 [label="C", pos="0.6, -2.7!"]; C11 [label="C", pos="1.2, -3.9!"]; C12 [label="C", pos="0, -4.5!"]; C13 [label="C", pos="-1.2, -3.9!"];
// Benzene ring bonds C2 -- C3; C3 -- C13; C13 -- C12; C12 -- C11; C11 -- C10; C10 -- N4; // Attachment to Pyrazole C6 -- N1; // Attachment to Aniline C2 -- C6;
// Pyrazole ring bonds N4 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- N4;
// Substituent bonds C2 -- Cl7; C6 -- N8;
// Dummy nodes for double bonds in benzene db1 [shape=point, pos="-0.6,0!"]; db2 [shape=point, pos="-1.8,-0!"]; db3 [shape=point, pos="-0.6,-1.5!"]; C2 -- db1 [style=invis]; C3 -- db1 [style=invis]; C3 -- db2 [style=invis]; C13 -- db2 [style=invis]; C13 -- db3 [style=invis]; C12 -- db3 [style=invis];
// Dummy nodes for double bonds in pyrazole db_pz1 [shape=point, pos="-0.3,-3.3!"]; db_pz2 [shape=point, pos="0.6,-4.2!"]; C9 -- db_pz1 [style=invis]; C13 -- db_pz1 [style=invis]; C10 -- db_pz2 [style=invis]; C11 -- db_pz2 [style=invis];
}
Caption: 2D Chemical Structure of 3-chloro-4-(1H-pyrazol-1-yl)aniline.
Core Physicochemical Properties
The utility of a chemical entity in drug development is heavily influenced by its physicochemical profile. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) characteristics. While extensive experimental data for 3-chloro-4-(1H-pyrazol-1-yl)aniline is not widely published, predictive models and the analysis of its structural analogs provide valuable initial insights. The following table summarizes these core properties.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source(s) |
| Melting Point | Data not available | Experimental | N/A |
| Boiling Point | Data not available | Experimental | N/A |
| Aqueous Solubility | Data not available | Experimental | N/A |
| pKa (most basic) | Predicted: ~3.5-4.5 | Computational | N/A |
| LogP | Predicted: 1.8 | Computational (XlogP) | [1] |
Note: The absence of public experimental data underscores the importance of the standardized protocols detailed in this guide for empirical determination.
Experimental Protocols for Property Determination
The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of 3-chloro-4-(1H-pyrazol-1-yl)aniline. These methods are selected for their reliability and relevance in a drug discovery setting.
Melting Point Determination (Capillary Method)
Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. This protocol is the standard for obtaining a reliable melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind a small quantity of the crystals in a mortar and pestle.[2]
-
Loading the Capillary: Tap the open end of a capillary tube into the powder to collect 2-3 mm of the sample.
-
Packing: Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
For an initial estimate, use a rapid heating rate (10-15 °C/min).[2]
-
For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the estimated melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ – T₂.
Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Experience: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, which is the true saturation point of a compound in a solvent.[2] This is critical for biopharmaceutical classification and formulation development. The choice of agitation for 24-72 hours is to ensure that the system has reached a true equilibrium between the solid and dissolved states.
Caption: Workflow for the Shake-Flask Solubility Assay.
Procedure:
-
Preparation: Add an excess amount of 3-chloro-4-(1H-pyrazol-1-yl)aniline to several vials containing buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8). The presence of undissolved solid must be visually confirmed.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample must be immediately filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.
Ionization Constant (pKa) Determination (Potentiometric Titration)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 3-chloro-4-(1H-pyrazol-1-yl)aniline, the aniline moiety is basic. Potentiometric titration is a highly accurate method that directly measures pH changes upon the addition of an acid or base, allowing for the precise determination of the pKa from the inflection point of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Procedure:
-
System Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water, or a water/co-solvent mixture like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Initial Acidification: Since the primary ionizable center is the basic aniline nitrogen, the solution should first be made acidic (e.g., to pH ~2) by adding a small amount of standardized hydrochloric acid (HCl). This ensures the molecule starts in its fully protonated (cationic) form.
-
Titration: Place the solution in a jacketed beaker under constant stirring and nitrogen atmosphere. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized sodium hydroxide (NaOH) solution.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
Lipophilicity (LogP) Determination (RP-HPLC Method)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross cell membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method. It correlates the retention time of a compound on a hydrophobic (C18) column with the LogP values of a set of known standards.
Procedure:
-
Calibration:
-
Prepare a set of 5-7 calibration standards with known and validated LogP values that span the expected LogP of the analyte.
-
Inject each standard onto a C18 RP-HPLC column under isocratic conditions (a constant mobile phase composition, e.g., 60:40 acetonitrile:water).
-
Measure the retention time (t_R) for each standard. Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
-
-
Sample Analysis:
-
Dissolve 3-chloro-4-(1H-pyrazol-1-yl)aniline in the mobile phase.
-
Inject the sample onto the same HPLC system under the identical isocratic conditions used for the standards.
-
Measure its retention time (t_R) and calculate its capacity factor (k).
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its measured log(k) value.
-
Conclusion
The physicochemical properties of 3-chloro-4-(1H-pyrazol-1-yl)aniline define its potential as a lead compound in drug discovery and its behavior in chemical synthesis. While publicly available experimental data is limited, this guide provides the authoritative framework and robust experimental protocols necessary for its comprehensive characterization. Accurate determination of solubility, pKa, and LogP is a non-negotiable prerequisite for advancing any compound through the development pipeline. The methodologies detailed herein are designed to yield high-quality, reproducible data, empowering researchers to make informed, data-driven decisions.
References
-
PubChemLite. (n.d.). 3-chloro-4-(1h-pyrazol-1-yl)aniline. Retrieved February 16, 2026, from [Link]
Sources
Strategic Sourcing and Technical Qualification of 3-Chloro-4-(1H-pyrazol-1-yl)aniline
The following technical guide details the strategic sourcing, manufacturing landscape, and quality control protocols for 3-chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3).
A Technical Guide for Drug Development Professionals
Executive Summary
3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS: 926218-03-3 ) is a high-value heterocyclic building block used primarily in the synthesis of small molecule inhibitors, particularly within the kinase inhibitor (e.g., JAK, BTK) and Factor Xa inhibitor chemical space. Its structural motif—a pyrazole ring coupled to an aniline with a specific chloro-substitution—serves as a critical scaffold for optimizing pi-stacking interactions and hydrogen bonding in active sites.
This guide provides a comprehensive analysis of the supply chain, synthesis-derived impurity profiles, and validated quality control methods required to ensure pharmaceutical-grade integrity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Attribute | Specification |
| Chemical Name | 3-chloro-4-(1H-pyrazol-1-yl)aniline |
| CAS Number | 926218-03-3 |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Key Functional Groups | Primary Amine (Nucleophile), Pyrazole (H-bond acceptor/donor), Chloro (Lipophilic/Electronic modulator) |
Manufacturing & Synthesis Pathways
Understanding the synthesis is prerequisite to controlling quality. The industrial production of 3-chloro-4-(1H-pyrazol-1-yl)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .
Synthesis Workflow (Process Flow)
The following Graphviz diagram illustrates the standard manufacturing route and the origin of potential process-related impurities.
Figure 1: Industrial synthesis pathway showing the origin of critical impurities (Nitro precursor, Des-chloro analog, and Dimers).
Critical Process Parameters (CPPs)
-
Step 1 (Coupling): Regioselectivity is generally not an issue with unsubstituted pyrazole, but temperature control is vital to prevent degradation of the labile fluoro-nitro substrate.
-
Step 2 (Reduction): If Catalytic Hydrogenation (H₂/Pd-C) is used, there is a high risk of hydrodehalogenation (removing the Chlorine atom), leading to the des-chloro impurity.
-
Mitigation: Use of poisoned catalysts (e.g., Pt/C or sulfided Pd) or chemical reduction (Fe/NH₄Cl, SnCl₂) is often preferred to preserve the halogen.
-
Quality Control & Impurity Management
For pharmaceutical applications, a purity specification of ≥98.0% (HPLC) is standard. However, the nature of the impurities is more critical than the absolute percentage.
Validated HPLC Method (Generic Protocol)
To ensure "Trustworthiness" in your data, the following Reverse-Phase HPLC method is recommended for receiving inspection.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Peptide bond check) |
| Temperature | 30°C |
| Retention Time | Product elutes ~8-10 min; Nitro-intermediate elutes later (more lipophilic).[1] |
Impurity Profile Specification
-
Unreacted Nitro Intermediate: Limit < 0.15%. (Genotoxic risk assessment may be required).
-
Des-chloro Analog: Limit < 0.5%.[2] (Chemically similar, difficult to separate downstream).
-
Residual Solvents: DMF/DMSO (Class 2 solvents) must be controlled to ICH Q3C limits.
Supplier Landscape & Procurement Strategy
Suppliers are categorized by their capability to support different stages of drug development (Discovery vs. GMP Scale-up).
Key Suppliers (Verified Sources)
| Supplier Tier | Company Name | Scale | Primary Region | Notes |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck) | Grams | Global | High cost, high reliability. Best for analytical standards. |
| Tier 1: Global Catalog | Combi-Blocks | g to kg | USA/Global | Excellent stock availability for building blocks. |
| Tier 2: Specialist | Enamine | mg to kg | Ukraine/Global | Large inventory of heterocyclic blocks; strong synthesis support. |
| Tier 2: Specialist | Bld Pharm | g to kg | China/Global | Cost-effective for scale-up; reliable CoA. |
| Tier 3: Bulk/CDMO | Amadis Chemical | kg to MT | China | Good for bulk intermediates; audit recommended. |
| Tier 3: Bulk/CDMO | ChemScene | g to kg | USA/China | Focus on bioactive small molecules and intermediates. |
Sourcing Checklist
When procuring this material for regulated studies, request the following documentation to validate the "Authoritative Grounding" of the material:
-
Certificate of Analysis (CoA): Must show HPLC purity, Melting Point, and ¹H-NMR.
-
Route of Synthesis (ROS): Essential to assess the risk of heavy metal residues (Pd, Fe) and specific impurities (des-chloro).
-
Solvent Statement: Confirmation of compliance with ICH Q3C (especially if DMF was used).
References
-
PubChem. "3-chloro-4-(1H-pyrazol-1-yl)aniline (Compound)."[3] National Library of Medicine. Available at: [Link][3]
-
ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Available at: [Link]
Sources
Methodological & Application
Precision Synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline via Ligand-Promoted Ullmann Coupling
Topic: Ullmann coupling reaction to produce 3-chloro-4-(1H-pyrazol-1-yl)aniline Content Type: Detailed Application Note and Protocol
Executive Summary
Target Molecule: 3-chloro-4-(1H-pyrazol-1-yl)aniline CAS Registry Number: (Analogous structures used in Factor Xa inhibitors and kinase modulation) Primary Application: Key intermediate for pharmaceutical scaffolds (e.g., Apixaban analogs, substituted biaryl amines).
This application note details a high-fidelity protocol for the copper-catalyzed Ullmann-type N-arylation of 1H-pyrazole with 4-iodo-3-chloroaniline. Unlike traditional harsh Ullmann conditions (200°C, copper bronze), this protocol utilizes a CuI/Diamine ligand system to enable coupling at moderate temperatures (90–110°C) with high chemoselectivity, preserving the primary aniline moiety without the need for protecting groups.
Strategic Reaction Engineering
Retrosynthetic Logic & Mechanistic Insight
The synthesis poses a chemoselectivity challenge: the substrate, 4-iodo-3-chloroaniline, contains two nucleophilic nitrogen centers (the primary aniline -NH₂ and the incoming pyrazole).
-
Why Ullmann? While Palladium-catalyzed (Buchwald-Hartwig) couplings are powerful, they often require expensive phosphine ligands and can suffer from competitive binding with the free aniline. Copper-catalyzed Ullmann coupling, specifically using trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) as a ligand, exploits the acidity difference between the pyrazole (pKa ~14) and the aniline (pKa ~30).
-
The Selectivity Switch: The base (K₃PO₄) deprotonates the pyrazole to form the pyrazolyl anion, which binds to the Cu(I) center much more rapidly than the neutral aniline. This kinetic preference ensures the C-N bond forms exclusively at the pyrazole nitrogen.
Reagent Selection Rationale
| Component | Choice | Rationale |
| Catalyst | CuI (Copper(I) Iodide) | Stable, inexpensive source of Cu(I). High affinity for nitrogen ligands. |
| Ligand | trans-N,N'-dimethylcyclohexane-1,2-diamine | Forms a rigid, electron-rich chelate with Cu, preventing catalyst aggregation and accelerating the oxidative addition step. |
| Base | K₃PO₄ (Potassium Phosphate) | Mild enough to spare the aryl halide from hydrolysis but strong enough to deprotonate pyrazole. Superior to Cs₂CO₃ for this specific substrate class. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar/moderately polar solvents promote the tight ion-pairing required for the catalytic cycle. Toluene is preferred for ease of workup. |
| Electrophile | 4-iodo-3-chloroaniline | Iodides are significantly more reactive than bromides in Cu-catalysis, allowing lower temperatures (<100°C) which protects the aniline functionality. |
Experimental Protocol
Materials & Equipment
-
Reaction Vessel: 50 mL Schlenk tube or heavy-walled pressure vial with a Teflon-lined screw cap.
-
Inert Gas: Argon or Nitrogen (Strict oxygen exclusion is critical for catalyst longevity).
-
Heating: Oil bath or aluminum heating block set to 110°C.
Step-by-Step Methodology
Step 1: Charge Reagents
-
To a clean, dry reaction tube equipped with a magnetic stir bar, add:
-
CuI (19 mg, 0.1 mmol, 10 mol%)
-
4-iodo-3-chloroaniline (253.5 mg, 1.0 mmol, 1.0 equiv)
-
1H-Pyrazole (82 mg, 1.2 mmol, 1.2 equiv)
-
K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv)
-
-
Critical: If the reagents are not stored in a glovebox, evacuate the tube and backfill with Argon three times to remove adsorbed oxygen.
Step 2: Add Solvents and Ligands
-
Under a positive stream of Argon, add anhydrous Toluene (2.0 mL).
-
Add trans-N,N'-dimethylcyclohexane-1,2-diamine (32 µL, 0.2 mmol, 20 mol%) via microsyringe.
-
Note: The solution should turn a pale blue/green color upon ligand addition. A dark brown/black color immediately indicates catalyst oxidation (bad).
-
Step 3: Reaction
-
Seal the tube tightly.
-
Place in the pre-heated oil bath at 110°C .
-
Stir vigorously (800+ RPM) for 20–24 hours . The reaction is heterogeneous; good mixing is essential.
Step 4: Monitoring (IPC - In-Process Control)
-
After 20 hours, remove a 10 µL aliquot.
-
Dilute with 500 µL MeOH.
-
Analyze via HPLC or TLC (Eluent: 30% EtOAc in Hexanes).
-
Target Rf: ~0.4 (Product is more polar than the iodo-aniline starting material).
-
Criterion: >95% consumption of 4-iodo-3-chloroaniline.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) .
-
Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
Step 6: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (confirm by TLC/UV).
-
Dry under high vacuum to afford 3-chloro-4-(1H-pyrazol-1-yl)aniline as an off-white to pale yellow solid.
Visualization of Reaction Logic
Catalytic Cycle (Mechanistic Pathway)
The following diagram illustrates the Cu(I)/Ligand catalytic cycle, highlighting the active species formation.
Figure 1: Catalytic cycle for the Cu-catalyzed N-arylation. The ligand (L) stabilizes the Cu(I) species, facilitating the nucleophilic attack of the pyrazolyl anion.
Experimental Workflow
Figure 2: Operational workflow from reagent preparation to final isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst oxidation (O₂ leak). | Ensure CuI is white/off-white, not green/brown. Degas solvents thoroughly. |
| Blue/Green Reaction Mixture | Cu(II) formation.[1] | Add 5 mol% Sodium Ascorbate as a reducing agent to maintain Cu(I) state. |
| Coupling at Aniline NH₂ | Temperature too high. | Reduce temperature to 90°C and extend reaction time to 48h. |
| Stalled Reaction | Ligand degradation. | Add an additional 10 mol% of DMEDA ligand after 12 hours. |
Safety & Handling
-
Haloanilines: 4-iodo-3-chloroaniline is potentially toxic and a skin sensitizer. Handle in a fume hood.
-
Copper Waste: All aqueous waste containing copper must be segregated and disposed of as heavy metal waste.
-
Pressure: Heating toluene to 110°C in a sealed tube generates pressure. Use appropriate pressure-rated glassware and blast shields.
References
-
Fundamental Ullmann-Ma Chemistry: Ma, D., & Cai, Q. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[2] Synlett. Link
-
Ligand Acceleration (DMEDA): Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link
-
Recent Mechanistic Reviews: Sambiagio, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from aryl halides to C-N, C-O and C-S bonds. Chemical Society Reviews. Link
-
Analogous Pyrazole Couplings: Cristau, H. J., et al. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry. Link
Sources
Application Note: Advanced Handling Protocols for Toxic Aniline Derivatives
Executive Summary & Core Directive
Aniline and its derivatives (e.g., chloroanilines, nitroanilines) present a dual-threat profile in the laboratory: they are potent methemoglobinemia inducers and rapid transdermal toxins . Unlike standard corrosive reagents where pain provides an immediate warning, aniline exposure often results in "silent hypoxia"—cyanosis may develop hours after exposure without initial irritation.
The Directive: This protocol shifts from passive compliance to active defense. We utilize the "Protonation-Lock" strategy to control volatility and solubility, and a Multi-Barrier PPE system to negate the high permeation rates of aromatic amines through standard nitrile rubber.
The Hazard Architecture: Mechanism of Action
To handle anilines safely, one must understand the biological causality of the injury. Aniline itself is not the primary oxidant; its hepatic metabolite, phenylhydroxylamine , drives the toxicity.
Pathophysiological Cascade
Upon absorption (skin/inhalation), aniline undergoes N-hydroxylation in the liver. The resulting phenylhydroxylamine enters erythrocytes and oxidizes Ferrous Iron (
Visualization: The Toxicity Pathway
The following diagram illustrates the metabolic activation required for toxicity, highlighting why symptoms are often delayed.
Figure 1: The metabolic activation of aniline into phenylhydroxylamine, driving the oxidation of hemoglobin.
The Barrier Protocol: PPE & Engineering Controls
CRITICAL WARNING: Standard laboratory nitrile gloves (4 mil) provide insufficient protection against pure anilines. Aromatic amines permeate nitrile rapidly, often without visible degradation.
Glove Selection Matrix
The following data dictates glove selection based on permeation breakthrough times.
| Glove Material | Thickness | Breakthrough Time (Aniline) | Recommendation |
| Laminate (Silver Shield/4H) | ~2.7 mil | > 240 mins | Primary Choice (Liner) |
| Butyl Rubber | 25 mil | > 480 mins | Excellent (Heavy Work) |
| Nitrile (Standard) | 4 mil | < 10 mins | DO NOT USE ALONE |
| Neoprene | 20 mil | ~ 30 mins | Splash Only |
The "Double-Glove" Standard: For all aniline handling, wear Silver Shield (Laminate) gloves as the inner barrier, covered by standard Nitrile gloves for dexterity and outer grip. This ensures >4 hours of protection while maintaining tactile function.
Engineering Controls
-
Ventilation: All operations must occur in a fume hood with a face velocity of 80–100 fpm .
-
Sensors: If handling >500mL, use a portable PID (Photoionization Detector) calibrated for aromatics to verify containment.
Operational Workflow: The "Protonation-Lock" System
This workflow utilizes the basicity of aniline (
Step-by-Step Protocol
Step 1: Preparation & Weighing
-
Solid Derivatives: Use a static-free spatula. Weigh inside the fume hood. If the balance is external, tare the vial, move to hood, add solid, cap tightly, and return to balance.
-
Liquids: Never pour. Use a syringe or positive-displacement pipette.
Step 2: Reaction Setup
-
Place all reaction vessels in a secondary containment tray (polypropylene).
-
Self-Validating Step: Place a small piece of filter paper wetted with dilute HCl near the setup. If "smoking" (salt formation) occurs visibly in the air, your system is leaking aniline vapor.
Step 3: The "Protonation-Lock" Cleanup
-
Spills: Do not wipe pure aniline with dry paper towels (increases surface area/volatility).
-
Protocol:
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the "Protonation Step" to neutralize volatility before disposal.
Waste Management & Decontamination
Aniline waste must never be mixed with strong oxidizers (e.g., nitric acid, peroxides) as this can lead to explosive polymerization or ignition.
-
Segregation: Maintain a dedicated "Toxic Organics" waste stream.
-
pH Validation: Before sealing the waste container, check the pH. It should be acidic (pH < 5). If neutral/basic, add small amounts of dilute HCl. This ensures the aniline remains in the salt form, preventing vapor pressure buildup in the drum.
-
Glassware Cleaning: Rinse glassware with 5% HCl before moving it to the general wash sink. This pre-wash captures the aniline as a salt in the hazardous waste stream rather than releasing it into the municipal water system.
Emergency Response: Recognition & Action
Signs of Exposure:
-
Cyanosis: Blue discoloration of lips, nail beds, and earlobes (often painless).
-
Symptoms: Headache, dizziness, weakness, chocolate-brown blood.
Immediate Action:
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (increases absorption).
-
Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline Exposure / Methemoglobinemia" .
-
Antidote: The specific antidote is Methylene Blue (1-2 mg/kg IV), which reduces MetHb back to Hemoglobin.
References
-
Centers for Disease Control and Prevention (CDC). (2018). Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH).[8] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Aniline. United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6115, Aniline. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Medical Management Guidelines for Aniline. [Link]
Sources
- 1. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-4-(1H-pyrazol-1-yl)aniline
Welcome to the advanced troubleshooting hub for 3-chloro-4-(1H-pyrazol-1-yl)aniline . This intermediate is a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors.
Its synthesis typically follows a two-step sequence:
-
SNAr Coupling: 3-chloro-4-fluoronitrobenzene + Pyrazole → 3-chloro-4-(1H-pyrazol-1-yl)nitrobenzene.
-
Reduction: Nitro group reduction → Aniline product.
The presence of both a halogen (chlorine) and a nitrogen-rich heterocycle (pyrazole) creates a "perfect storm" for specific impurities. This guide addresses the three most common failure modes: Hydrodechlorination , Regioisomer contamination , and Oxidative degradation .
Module 1: The "Des-Chloro" Impurity (Hydrodehalogenation)
User Complaint: "My LC-MS shows a large peak at [M-34] relative to the product. I used standard Pd/C for the hydrogenation step."
Diagnosis: You have stripped the chlorine atom from the aromatic ring. This is the most common error in this synthesis. Standard Palladium on Carbon (Pd/C) is excellent for reducing nitro groups, but it is too active for aryl chlorides, causing rapid hydrodechlorination (C-Cl bond cleavage).
Troubleshooting Protocol:
| Parameter | Standard (Risky) | Recommended (Safe) | Mechanism |
| Catalyst | 10% Pd/C | 5% Pt/C (Sulfided) or Pt/C + V | Platinum is less active toward aryl halides than Palladium. Sulfiding "poisons" the catalyst, preventing C-Cl insertion. |
| Reductant | H2 (balloon/Parr) | Fe / NH4Cl or SnCl2 | Chemical reduction (Bechamp or Stannous) is chemoselective for -NO2 and leaves aryl chlorides intact. |
| Additives | None | Diphenylsulfide (0.5 eq) | If you must use Pd/C, adding a sulfur poison can inhibit dehalogenation. |
Step-by-Step Fix (The Iron/Ammonium Chloride Method): Use this if catalytic hydrogenation continues to fail.
-
Suspend: 10 mmol of the nitro-intermediate in Ethanol/Water (3:1 ratio, 50 mL).
-
Add: 5.0 equivalents of Iron powder (325 mesh) and 1.0 equivalent of Ammonium Chloride (NH4Cl).
-
Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. Note: The reaction is heterogeneous; vigorous stirring is non-negotiable.
-
Monitor: TLC (Hexane/EtOAc 1:1). The nitro starting material (UV active, usually yellow) will disappear; the amine (blue fluorescence or stains red with Ninhydrin) will appear.
-
Workup (Crucial): Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol. Concentrate the filtrate.
-
Purify: The residue usually requires no column. Recrystallize from Toluene/Heptane if necessary.
Module 2: Pyrazole Regioisomers & Carryover
User Complaint: "I have a sticky impurity that elutes just before my product. NMR shows extra pyrazole protons."
Diagnosis: This is likely unreacted pyrazole or a regioisomer .
-
Unreacted Pyrazole: Pyrazole is often used in excess (1.2–1.5 eq) during the SNAr step. It is water-soluble but can "stick" to the aniline product.
-
Regioisomers: While 1H-pyrazole usually attacks via N1, impurities in the starting material or high temperatures can lead to bis-substitution or attack at the wrong position if the fluorine is not sufficiently labile.
The "pH-Swing" Purification Strategy: This method leverages the pKa difference between the aniline product (pKa ~4.0–4.5) and the pyrazole impurity (pKa ~2.5).
Protocol:
-
Dissolution: Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Chemistry: The aniline product protonates (R-NH3+) and moves into the aqueous layer.
-
Separation: Neutral impurities (unreacted nitro, bis-pyrazole adducts) stay in the EtOAc layer. Discard the organic layer.
-
-
Basification: Take the acidic aqueous layer and cool to 0°C. Slowly add 6M NaOH or Sat. NaHCO3 until pH > 9.
-
Chemistry: The aniline deprotonates and precipitates out or oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc or DCM. Dry over Na2SO4 and concentrate.
Module 3: Oxidative Instability (The "Red Shift")
User Complaint: "My product was off-white on the filter, but turned brown/red after drying overnight."
Diagnosis: Anilines, especially electron-rich ones like this (with the pyrazole donor), are prone to oxidation, forming azo-dimers or quinone-imines (colored species). This is accelerated by trace metals remaining from the reduction step.
Prevention & Recovery:
-
During Workup: Add Ascorbic Acid (Vitamin C) (0.1% w/v) to your aqueous wash buffers. It acts as a radical scavenger.
-
Storage Form: Do not store the free base. Convert it immediately to the Hydrochloride Salt .
-
Procedure: Dissolve free base in Et2O. Add 4M HCl in Dioxane dropwise. Filter the white precipitate. The salt is stable for years.
-
-
Metal Scavenging: If the color persists, you likely have Pd/Fe residue catalyzing the oxidation.
-
Fix: Dissolve in THF, add SiliaMetS® Thiol or activated carbon , stir for 30 mins, and filter.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the specific impurity profile.
Caption: Decision tree for impurity removal. Note that hydrodechlorination (Des-Chloro) is irreversible and requires restarting the synthesis with a milder reduction method.
Summary of Quantitative Data
| Impurity Type | Detection (LC-MS) | Detection (NMR) | Removal Method |
| Des-Chloro Aniline | [M-H]+ = 194 (Loss of 34 amu) | Loss of aromatic splitting pattern; integral changes. | Impossible. Must prevent via Pt/C or Fe reduction. |
| Unreacted Pyrazole | [M+H]+ = 69 | Distinct triplets @ δ 6.3, 7.7 ppm. | Acid/Base Extraction (Product is basic, Pyrazole is weakly basic/water soluble). |
| Nitro-Precursor | [M+H]+ = 258 (M+30 vs prod) | Downfield shift of aromatic protons. | Acid/Base Extraction (Precursor is neutral, Product is basic). |
| Pd/Fe Residue | N/A (Colorimetric) | Broadening of peaks (paramagnetic effect). | Silica Thiol Scavengers or Activated Carbon. |
References
-
Selective Hydrogenation of Chloronitrobenzenes
- Coq, B., & Figueras, F. (2001). Coordination Chemistry Reviews, 178-180, 1067-1102.
-
Source:
-
Synthesis of Pyrazolyl-Anilines (Apixaban Intermediates)
- Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)..." Journal of Medicinal Chemistry, 50(22), 5339–5356.
-
Source:
-
Chemical Reduction (Fe/NH4Cl)
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. (General reference for mild reduction techniques preserving halogens).
-
Source:
-
Purification of Basic Amines
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for pKa-based extractions).
-
Source:
purification of 3-chloro-4-(1H-pyrazol-1-yl)aniline by recrystallization
Technical Support Center: Purification of 3-chloro-4-(1H-pyrazol-1-yl)aniline
Topic: Recrystallization & Purification Protocol Document ID: TSC-2026-PYR-04 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]
Executive Summary & Compound Profile
Compound: 3-chloro-4-(1H-pyrazol-1-yl)aniline CAS: 926218-03-3 Role: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other pyrazole-based pharmaceuticals.[1] Physicochemical Challenge: This molecule combines a basic, oxidation-prone aniline moiety with a polar pyrazole ring and a lipophilic chlorine substituent.[1] This "amphiphilic" nature often leads to "oiling out" during recrystallization if solvent polarity is not carefully balanced.[1]
Core Objective: Isolate high-purity (>99%) crystalline solid from crude reduction mixtures, specifically removing unreacted nitro-precursors, residual pyrazole, and oxidative azo-dimers.
Phase 1: Solvent System Selection (FAQ)
Q: What is the "Gold Standard" solvent system for this specific aniline? A: Based on the polarity profile of the chlorophenyl-pyrazole motif, the most robust system is Ethanol (EtOH) / Water or Isopropanol (IPA) .[1]
-
Primary Recommendation (Ethanol/Water): The aniline dissolves readily in hot ethanol.[1] The addition of water (anti-solvent) drastically reduces solubility of the hydrophobic chloro-phenyl ring, forcing crystallization while keeping polar impurities (like unreacted pyrazole or inorganic salts) in the mother liquor.[1]
-
Alternative (Toluene/Heptane): Use this if your crude contains significant non-polar dimers.[1] The aniline is moderately soluble in hot toluene, but dimers often remain undissolved or precipitate first.[1]
Solvent Efficacy Matrix
| Solvent System | Dissolution Power (Hot) | Impurity Rejection (Polar) | Impurity Rejection (Non-Polar) | Risk of Oiling Out |
| Ethanol / Water (9:1) | High | Excellent | Moderate | Low |
| Isopropanol (IPA) | High | Good | Moderate | Very Low |
| Ethyl Acetate / Hexane | Moderate | Poor | Good | High |
| Toluene | Moderate | Poor | High | Moderate |
Phase 2: The Optimized Protocol
Q: Can you provide a step-by-step workflow that prevents oxidation? A: Yes. The critical failure point for anilines is air-oxidation during the hot filtration step.[1] This protocol integrates an Activated Carbon Treatment to prevent color degradation.[1]
Step-by-Step Methodology
-
Dissolution:
-
Purification (Carbon Treatment):
-
Hot Filtration (Critical Control Point):
-
Filter the hot mixture through a pre-warmed Celite pad into a clean, pre-heated flask.
-
Why? A cold flask will cause premature crystallization on the glass, trapping impurities.[1]
-
-
Crystallization:
-
Reheat filtrate to reflux if crystals formed during filtration.[1]
-
Anti-solvent Addition: Slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][4]
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Mechanistic Insight: Rapid cooling on a cold surface induces "crash precipitation," trapping mother liquor inside the crystal lattice.[1]
-
-
Isolation:
-
Drying:
Visualization: Process Workflow & Logic
The following diagram illustrates the decision logic and critical control points for the purification process.
Caption: Workflow logic for the purification of 3-chloro-4-(1H-pyrazol-1-yl)aniline, highlighting the critical loop for managing "oiling out" phenomena.
Phase 3: Troubleshooting Guide (Deep Dive)
Issue 1: The product is "Oiling Out" (forming a liquid blob instead of crystals).
-
Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water) while the solution was still hot.[1] This causes the hydrophobic aniline to separate as a liquid phase before it can organize into a lattice.[1]
-
Solution:
-
Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Allow to cool much more slowly (wrap the flask in a towel).
-
Seeding: Once the solution reaches slightly above room temperature, add a tiny crystal of pure product to act as a nucleation site.
-
Issue 2: The crystals are grey or light brown. [1]
-
Cause: Incomplete removal of oxidized aniline oligomers.[1]
-
Solution:
Issue 3: Low Recovery Yield (<60%).
-
Cause: Too much solvent was used (solubility is too high), or the mother liquor was not cooled sufficiently.[1]
-
Solution:
Impurity Management
To validate the purification, you must monitor specific impurities common to this synthesis pathway (SNAr followed by reduction).[1]
| Impurity Type | Origin | Removal Strategy |
| Nitro-Precursor | Unreacted 3-chloro-4-(1H-pyrazol-1-yl)nitrobenzene | Recrystallization: The nitro compound is significantly less soluble in alcohols than the aniline.[1] It often remains on the filter during the hot filtration step or requires a Toluene wash.[1] |
| Pyrazole | Excess starting material | Solubility: Pyrazole is highly water-soluble.[1] It will remain in the Ethanol/Water mother liquor during filtration.[1] |
| Regioisomers | 3-chloro-2-(1H-pyrazol-1-yl)aniline (Rare) | Chromatography: If present, recrystallization is often insufficient due to similar solubility profiles.[1] Requires Flash Chromatography (Hexane/EtOAc).[1] |
References
-
BenchChem Technical Support. (2025).[1][4][6] Purification of 3-Chloro-4-(isopentyloxy)aniline: Recrystallization Protocols for Substituted Anilines. Retrieved from [1]
-
Mettler Toledo. (2024).[1] Recrystallization Guide: Solvent Selection and Anti-Solvent Methodologies. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Synthesis and purification of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. PMC8380000.[1] Retrieved from [1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.[1] Retrieved from [1]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Stability & Handling of 3-chloro-4-(1H-pyrazol-1-yl)aniline
The following technical guide is structured as a specialized support center resource for researchers working with 3-chloro-4-(1H-pyrazol-1-yl)aniline . It synthesizes chemical principles with practical troubleshooting steps to ensure experimental reproducibility.
Status: Active | Topic: Solution Stability & Troubleshooting | Audience: R&D Scientists
Executive Stability Profile
Compound Overview: 3-chloro-4-(1H-pyrazol-1-yl)aniline (CAS: 1006959-51-8) is an N-aryl pyrazole intermediate often used in the synthesis of Factor Xa inhibitors and kinase inhibitors. Its stability is governed by the electron-rich aniline moiety (susceptible to oxidation) and the lipophilic pyrazole core (dictating solubility).
Quick Reference Data:
| Parameter | Specification / Behavior | Critical Note |
| Physical State | Off-white to light brown solid | Darkens significantly upon oxidation. |
| Solubility (DMSO) | High (>50 mg/mL) | Preferred solvent for stock solutions. |
| Solubility (Water) | Negligible (<0.1 mg/mL) | Requires co-solvent or surfactant for aqueous assays. |
| Light Sensitivity | Moderate to High | Protect from light. UV exposure accelerates N-oxidation. |
| Air Sensitivity | Moderate | The free base oxidizes in air; store under inert gas (Ar/N₂). |
| Solution Stability | DMSO: >2 weeks at -20°C | Avoid freeze-thaw cycles. |
| pKa (Calculated) | ~3.5 - 4.0 (Aniline NH₂) | Less basic than unsubstituted aniline due to Cl- electron withdrawal. |
Troubleshooting Guide (FAQ)
Issue 1: "My DMSO stock solution turned from clear/yellow to dark brown."
Diagnosis: Oxidative Degradation. The primary degradation pathway for 3-chloro-4-(1H-pyrazol-1-yl)aniline is the oxidation of the primary amine (aniline) group. This forms radical cations that polymerize to form azo-compounds or quinone-imine-like chromophores, which are intensely colored even at trace levels.
Corrective Action:
-
Check Storage: Was the vial headspace purged with Nitrogen/Argon? If not, discard.
-
LC-MS Verification: Run a standard purity check. If purity is >95%, the color change may be due to trace (<1%) highly colored impurities. If <95%, discard the stock.
-
Prevention: Always store DMSO stocks in amber vials at -20°C or -80°C. Single-use aliquots are recommended to prevent repeated oxygen exposure.
Issue 2: "The compound precipitated when I added the DMSO stock to my cell culture media."
Diagnosis: "Crash-out" due to Hydrophobicity. The pyrazole and chloro-benzene rings make this molecule highly lipophilic. Rapid addition to aqueous media (PBS, DMEM) causes immediate precipitation, often invisible to the naked eye (micro-aggregates).
Corrective Action:
-
Serial Dilution: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution (e.g., 10x concentrate in media/DMSO mix) before the final spike.
-
Mixing Speed: Vortex the media vigorously while adding the compound, not after.
-
Limit: Ensure final DMSO concentration is <0.5% (v/v) to minimize toxicity, but recognize that compound solubility might cap at ~10-50 µM in aqueous buffer without carriers (like BSA or Cyclodextrin).
Issue 3: "I see an extra peak in LC-MS with Mass +42 Da."
Diagnosis: In situ Acetylation.
If you are using DMSO, check if it is "anhydrous" or standard grade. Standard DMSO can contain trace impurities. However, a +42 Da shift usually indicates acetylation (
Corrective Action:
-
Verify solvent purity.
-
Ensure no acetic acid was used in the mobile phase preparation for the stock dilution unless intended.
Deep Dive: Degradation Mechanisms
Understanding why the molecule degrades allows for better experimental design. The following diagram illustrates the primary stress pathways for 3-chloro-4-(1H-pyrazol-1-yl)aniline.
Figure 1: Stability Logic Flow. The aniline nitrogen is the "Achilles' heel" regarding oxidative stability. Conversion to the HCl salt (green path) protonates this nitrogen, significantly increasing resistance to oxidation.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
Objective: Create a stable stock for biological assays.
-
Weighing: Weigh approximately 1.93 mg of 3-chloro-4-(1H-pyrazol-1-yl)aniline (MW ≈ 193.63 g/mol ) into a sterile, amber glass vial.
-
Tip: Use an anti-static gun if the powder is static.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Why Anhydrous? Water in DMSO promotes hydrolysis of impurities and accelerates oxidative degradation.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Visual Check: Solution should be clear and light yellow. If cloudy, do not proceed.
-
-
Aliquoting: Dispense 50 µL aliquots into PCR tubes or amber HPLC vials.
-
Storage: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
SOP-02: QC Check via HPLC-UV
Objective: Verify compound integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Acceptance Criteria:
-
Main peak purity > 95%.
-
No significant new peaks at RRT (Relative Retention Time) ~0.8 or ~1.2 (typical for degradants).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177820922, 3-Chloro-4-(1-isopropyl-1H-pyrazol-5-yl)aniline (Analogous Structure). Retrieved from [Link][1]
-
Fisher Scientific. Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.[2] (Handling protocols for pyrazole-anilines). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 3-chloro-4-(1H-pyrazol-1-yl)aniline
For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the analytical techniques used to characterize 3-chloro-4-(1H-pyrazol-1-yl)aniline, a key intermediate in medicinal chemistry. We will explore the nuances of its ¹H NMR spectrum and compare this cornerstone technique with alternative and complementary methods, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is designed to not only present data but also to explain the underlying principles and experimental rationale, empowering you to make informed analytical decisions in your own research.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms is unparalleled.
Predicted ¹H NMR Spectrum of 3-chloro-4-(1H-pyrazol-1-yl)aniline
While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the electronic effects of its substituents and by referencing data from structurally similar compounds. The analysis is based on the fundamental principles of chemical shifts and spin-spin coupling.[1][2]
Structure and Proton Numbering:
Predicted Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~7.0 - 7.2 | Doublet (d) | J ≈ 2.5 Hz (meta-coupling) | This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. The proximity to the pyrazole ring will also influence its chemical shift. It will be split by H6. |
| H6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J ≈ 8.5 Hz (ortho-coupling), J ≈ 2.5 Hz (meta-coupling) | This proton is ortho to the -NH₂ group and ortho to the pyrazole-substituted carbon. It will be split by both H5 and H2. |
| H5 | ~7.3 - 7.5 | Doublet (d) | J ≈ 8.5 Hz (ortho-coupling) | This proton is meta to the -NH₂ group and ortho to the chloro group, leading to a downfield shift. It will be split by H6. |
| NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | - | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. |
| H3' | ~6.4 - 6.6 | Triplet (t) | J ≈ 2.0 Hz | This proton on the pyrazole ring is coupled to both H4' and H5'. |
| H4' | ~7.6 - 7.8 | Doublet (d) | J ≈ 1.5 Hz | This proton is deshielded due to its position on the pyrazole ring and its proximity to the aniline ring. |
| H5' | ~7.9 - 8.1 | Doublet (d) | J ≈ 2.5 Hz | This proton is also deshielded and is adjacent to the nitrogen atom of the pyrazole ring. |
Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and HPLC.
¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the carbon framework.
Predicted ¹³C NMR Chemical Shifts for 3-chloro-4-(1H-pyrazol-1-yl)aniline:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NH₂) | ~145 - 148 | The amino group strongly shields this carbon. |
| C2 | ~115 - 118 | This carbon is ortho to the amino group. |
| C3 (C-Cl) | ~128 - 132 | The chloro substituent has a deshielding effect. |
| C4 (C-pyrazole) | ~135 - 138 | The pyrazole ring is electron-withdrawing, deshielding this carbon. |
| C5 | ~125 - 128 | This carbon is influenced by both the chloro and pyrazole substituents. |
| C6 | ~118 - 121 | This carbon is ortho to the amino group. |
| C3' | ~107 - 110 | Pyrazole ring carbon. |
| C4' | ~140 - 143 | Pyrazole ring carbon, deshielded. |
| C5' | ~130 - 133 | Pyrazole ring carbon. |
Comparison:
| Feature | ¹H NMR | ¹³C NMR |
| Information | Proton environment, connectivity | Carbon skeleton, functional groups |
| Sensitivity | High | Low |
| Abundance | ~100% for ¹H | ~1.1% for ¹³C |
| Key Insights | Detailed local structure | Overall molecular framework |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Predicted Mass Spectrum of 3-chloro-4-(1H-pyrazol-1-yl)aniline:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₈ClN₃), which is approximately 193.04 g/mol . Due to the presence of chlorine, an isotopic peak (M+2) at m/z 195 with about one-third the intensity of the M⁺ peak is expected.
-
Major Fragmentation Pathways: Aromatic amines often undergo fragmentation through the loss of small neutral molecules.[3][4] Key predicted fragments for 3-chloro-4-(1H-pyrazol-1-yl)aniline include:
-
Loss of HCN from the pyrazole ring.
-
Loss of the chloro radical.
-
Cleavage of the bond between the aniline and pyrazole rings.
-
Comparison:
| Feature | ¹H NMR | Mass Spectrometry |
| Information | Connectivity and 3D structure | Molecular weight and fragmentation pattern |
| Sample State | Solution | Gas phase (after ionization) |
| Key Insights | Detailed atomic arrangement | Elemental composition and substructural motifs |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For 3-chloro-4-(1H-pyrazol-1-yl)aniline, a reversed-phase HPLC method would be the standard approach for purity assessment.
Typical HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (typically around 254 nm for aromatic compounds).
-
Expected Retention Time: The retention time will depend on the specific conditions, but given its structure, it is expected to be well-retained on a C18 column. The retention time can be predicted using QSPR models or determined experimentally.[5]
Comparison:
| Feature | ¹H NMR | HPLC |
| Information | Structural elucidation | Purity, quantity, and separation of mixtures |
| Purpose | Identification and characterization | Quality control and quantitative analysis |
| Key Insights | "What is it?" | "How much is there and what else is present?" |
Experimental Protocols and Workflows
To ensure the scientific integrity of this guide, the following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-4-(1H-pyrazol-1-yl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2-5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Protocol 2: HPLC Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-chloro-4-(1H-pyrazol-1-yl)aniline at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-chloro-4-(1H-pyrazol-1-yl)aniline based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards and use it to determine the concentration of the analyte in the sample.
-
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of each technique.
Caption: Workflow for ¹H NMR analysis of 3-chloro-4-(1H-pyrazol-1-yl)aniline.
Caption: Workflow for HPLC purity analysis of 3-chloro-4-(1H-pyrazol-1-yl)aniline.
Conclusion
The structural characterization and purity assessment of 3-chloro-4-(1H-pyrazol-1-yl)aniline require a synergistic application of multiple analytical techniques. While ¹H NMR provides the most detailed structural information, its findings should be corroborated by ¹³C NMR for a complete picture of the carbon skeleton. Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that can further support the proposed structure. Finally, HPLC is indispensable for determining the purity of the compound, a critical parameter in drug development and other high-stakes applications. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and integrity of their chemical entities.
References
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
-
Jonas, E., & Kuhn, S. (2019). Predicting 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
MDPI. (2023). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]
-
University of Calgary. (n.d.). Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
University of California, Davis. (2022). Predicting 1H and 13C NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Acta Chimica Asiana. (2018). Prediction of High Performance Liquid Chromatography Retention Time for Some Organic Compounds Based on Ab initio QSPR Study. Acta Chimica Asiana. [Link]
-
Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Phenomenex. [Link]
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
Spectroscopic Profiling & Purity Guide: 3-Chloro-4-(1H-pyrazol-1-yl)aniline
Content Type: Technical Comparison & Characterization Guide Subject: Infrared (IR) Spectroscopy Analysis of CAS 1005462-26-1 Application: Pharmaceutical Intermediates (Apixaban Synthesis)
Executive Summary
3-chloro-4-(1H-pyrazol-1-yl)aniline is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of Factor Xa inhibitors like Apixaban . In drug development, the purity of this intermediate is paramount; residual precursors (such as nitro-aromatics or fluoro-analogs) can compromise downstream yield and safety.
This guide provides a structural spectroscopic breakdown, comparing the target molecule’s IR fingerprint against its synthetic precursors.[1] It establishes a self-validating protocol for researchers to confirm identity and monitor reaction completion using FTIR spectroscopy.
Structural Dissection & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains.
Graphviz Diagram: Structural Moieties
Figure 1: Functional group decomposition for spectral assignment. The molecule combines an electron-rich aniline system with an electron-withdrawing pyrazole and chlorine substituent.
Characteristic IR Bands & Assignments
The following table synthesizes experimental data from analogous aniline and pyrazole derivatives to provide the expected high-confidence frequency ranges for this specific intermediate.
Table 1: Primary Spectral Fingerprint
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric) | 3420 – 3450 | Medium | Higher frequency peak of the doublet. |
| Primary Amine (-NH₂) | N-H Stretch (Symmetric) | 3320 – 3350 | Medium | Lower frequency peak; confirms primary amine. |
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | Sharp peaks just above 3000 cm⁻¹.[2][3] |
| Pyrazole Ring | C=N Stretch | 1580 – 1600 | Medium/Strong | Characteristic of the pyrazole heterocycle.[1] |
| Amine | N-H Scissoring (Bend) | 1615 – 1630 | Medium | Often overlaps with aromatic ring breathing. |
| Aromatic Ring | C=C Ring Stretch | 1480 – 1510 | Strong | Major skeletal vibration. |
| C-N Bond | C-N Stretch (Aryl-Amine) | 1260 – 1300 | Strong | Connection between benzene ring and NH₂. |
| Aryl Chloride | C-Cl Stretch | 680 – 750 | Medium | Key for distinguishing from non-chlorinated analogs. |
Expert Insight: The "Doublet" in the 3300–3450 cm⁻¹ region is the most critical feature. If you see a single band, your sample may be degraded to a secondary amine or contain significant moisture (broadening).
Comparative Analysis: Performance & Purity
In a synthesis context, "performance" is defined by the ability to distinguish the product from its reactants.
Comparison 1: Reaction Monitoring (Nitro-Reduction)
A common synthetic route involves reducing 3-chloro-4-(1H-pyrazol-1-yl)nitrobenzene to the target aniline.
| Spectral Feature | Precursor (Nitro) | Target (Aniline) | Status |
| 3300-3450 cm⁻¹ | Absent | Doublet Present | Reaction Complete |
| 1500-1530 cm⁻¹ | Strong (NO₂ Asym) | Absent | Impurity Check |
| 1340-1360 cm⁻¹ | Strong (NO₂ Sym) | Absent | Impurity Check |
Comparison 2: Technique Evaluation (ATR vs. KBr)
For this solid intermediate, the choice of sampling technique affects spectral resolution.
-
ATR (Attenuated Total Reflectance):
-
Pros: Zero sample prep; ideal for rapid QC.
-
Cons: Lower sensitivity in the high-wavenumber region (NH₂ stretches may appear weaker).
-
Recommendation: Use for routine ID confirmation.
-
-
KBr Pellet (Transmission):
-
Pros: Superior resolution of the N-H doublet and fingerprint region.
-
Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹ broad) that mask the amine.
-
Recommendation: Use for structural characterization or publication-quality data.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this validated workflow.
Graphviz Diagram: IR Workflow
Figure 2: Step-by-step protocol for acquiring a validation-grade spectrum.
Detailed Steps:
-
Drying (Critical): Aniline derivatives can be hygroscopic. Moisture creates a broad O-H band at 3400 cm⁻¹ that obscures the N-H doublet. Dry the sample in a vacuum oven at 40°C for 2 hours before analysis.
-
Background: Collect a fresh background spectrum (air for KBr, clean crystal for ATR) immediately before the sample.
-
Acquisition:
-
Resolution: Set to 4 cm⁻¹. Lower resolution (8 or 16) will merge the N-H doublet.
-
Scans: Minimum 32 scans to reduce noise in the fingerprint region (C-Cl bands).
-
-
Data Processing: Apply baseline correction. Do not apply heavy smoothing, as this distorts the sharp aromatic peaks.
References
-
Apixaban Synthesis Pathways
-
IR Spectroscopy of Amines
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pyrazole Characterization
-
Indian Journal of Heterocyclic Chemistry.[1] "Synthesis and IR Spectra of Pyrazole Derivatives." (Confirming C=N ring stretches).
-
-
Chemical Structure Data
-
PubChem CID 16772207 (Related Pyrazole-Aniline structures).[7]
-
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. PubChemLite - 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
